

Zicronapine: A Technical Guide to its Receptor Binding Profile

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Compound of Interest

Compound Name: Zicronapine

Cat. No.: B1683627

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Introduction

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia.^[1] Although its development was discontinued in 2014, its unique receptor binding profile continues to be of interest to researchers in the field of neuropharmacology and drug discovery.^[1] This technical guide provides a comprehensive overview of the available data on **Zicronapine's** receptor binding characteristics, details the likely experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Receptor Binding Profile

Zicronapine is characterized by its multi-receptorial profile, exhibiting potent antagonism at key dopamine and serotonin receptors.^[1] This profile is consistent with the pharmacological properties of many atypical antipsychotic drugs, which typically involve a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on **Zicronapine's** binding affinity (K_i) for various neurotransmitter receptors. The K_i value represents the concentration of

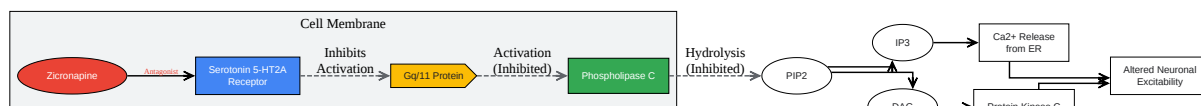
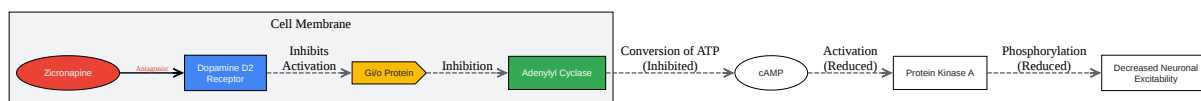
the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower K_i value indicates a higher binding affinity.

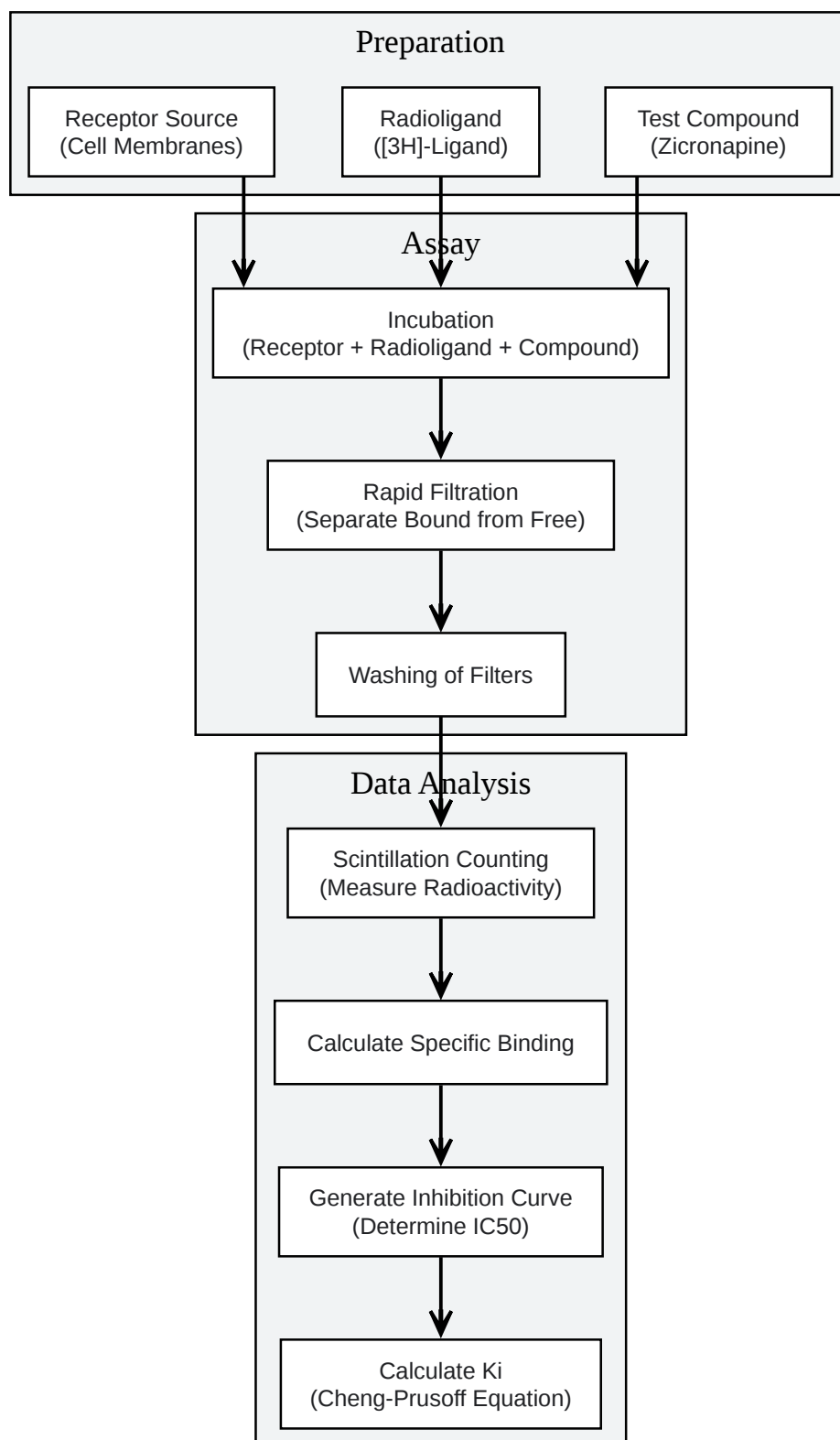
Receptor Subtype	K_i (nM)	Species	Reference
Serotonin Receptors			
5-HT2A	4.2	Not Specified	
Dopamine Receptors			
D1	19	Not Specified	
D2	19	Not Specified	

Note: A comprehensive binding profile for **Zicronapine** across a wider range of receptors (e.g., adrenergic, muscarinic, histaminergic) is not publicly available.

Key Signaling Pathways

Zicronapine's primary pharmacological effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The signaling pathways associated with these receptors are crucial for understanding its mechanism of action.





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References

- 1. go.drugbank.com [go.drugbank.com]
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